molecular formula C11H13BrFN B13324693 (R)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine

(R)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine

Cat. No.: B13324693
M. Wt: 258.13 g/mol
InChI Key: RGHAVSJOJSHDPA-LLVKDONJSA-N
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Description

®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in many natural products and pharmaceuticals. The presence of bromine, fluorine, and methyl groups on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-methylbenzaldehyde and ®-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 4-bromo-2-fluoro-5-methylbenzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine.

Industrial Production Methods

Industrial production methods for ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the phenyl substituents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.

Biology and Medicine

In biological and medicinal research, ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their effects on various biological targets, including enzymes and receptors.

Industry

In the industrial sector, ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine may be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties can be leveraged to develop new products with enhanced performance.

Mechanism of Action

The mechanism of action of ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine depends on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of bromine, fluorine, and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Bromo-2-fluorophenyl)pyrrolidine
  • ®-2-(4-Bromo-5-methylphenyl)pyrrolidine
  • ®-2-(4-Fluoro-5-methylphenyl)pyrrolidine

Uniqueness

®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is unique due to the specific combination of bromine, fluorine, and methyl groups on the phenyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different activities compared to the (S)-enantiomer.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

(2R)-2-(4-bromo-2-fluoro-5-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H13BrFN/c1-7-5-8(10(13)6-9(7)12)11-3-2-4-14-11/h5-6,11,14H,2-4H2,1H3/t11-/m1/s1

InChI Key

RGHAVSJOJSHDPA-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)F)[C@H]2CCCN2

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C2CCCN2

Origin of Product

United States

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